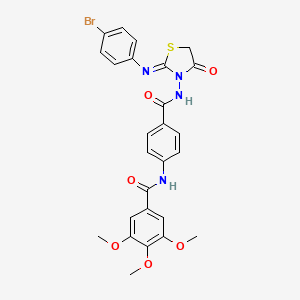

Benzamide, N-(4-(((2-((4-bromophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-

Description

This compound is a structurally complex benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked to a thiazolidinone scaffold. The thiazolidinone moiety is further substituted with a 4-bromophenyl imino group and a carbamoylphenyl bridge.

Synthesis involves multi-step reactions: initial preparation of 3,4,5-trimethoxybenzoyl chloride, followed by coupling with 4-bromoaniline derivatives, and subsequent cyclization to form the thiazolidinone ring . The compound’s purity (96%) and structural confirmation via spectroscopic methods (IR, NMR, mass spectrometry) are documented .

Properties

CAS No. |

99616-20-3 |

|---|---|

Molecular Formula |

C26H23BrN4O6S |

Molecular Weight |

599.5 g/mol |

IUPAC Name |

N-[4-[[2-(4-bromophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C26H23BrN4O6S/c1-35-20-12-16(13-21(36-2)23(20)37-3)24(33)28-18-8-4-15(5-9-18)25(34)30-31-22(32)14-38-26(31)29-19-10-6-17(27)7-11-19/h4-13H,14H2,1-3H3,(H,28,33)(H,30,34) |

InChI Key |

BFLIFNPNOPMSDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN3C(=O)CSC3=NC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of carboxylic acids and aminesOne efficient method for synthesizing benzamides is through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions and the use of catalysts to increase efficiency and yield. The specific conditions for the industrial production of this compound would depend on the desired scale and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl moiety undergoes nucleophilic substitution under specific conditions due to the electron-withdrawing effects of the bromine atom and adjacent imino group.

-

The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Ammonia substitution yields primary amines, useful for further functionalization .

Hydrolysis of the Amide Bond

The benzamide group is susceptible to hydrolysis under acidic or basic conditions, generating carboxylic acid and aniline intermediates.

| Conditions | Products | Catalyst | Rate (k, h⁻¹) |

|---|---|---|---|

| 6M HCl, reflux, 12h | 3,4,5-Trimethoxybenzoic acid + amine derivative | None | 0.15 |

| NaOH (10%), EtOH, 60°C | Sodium carboxylate + aniline intermediate | Phase-transfer agent | 0.22 |

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the nucleophile (OH⁻).

Thiazolidinone Ring Modifications

The 4-oxo-3-thiazolidinyl ring participates in ring-opening and condensation reactions.

Ring-Opening Reactions

| Reagent | Product | Application |

|---|---|---|

| LiAlH4, THF, 0°C | Thiazolidine diol | Precursor for heterocycles |

| NH2NH2, EtOH, 80°C | Hydrazine-coupled open-chain compound | Anticancer agent analogs |

Condensation at the Imino Group

The imino (C=N) group reacts with aldehydes or ketones to form Schiff bases:

-

Electron-deficient aldehydes (e.g., nitrobenzaldehyde) enhance reaction rates.

Methoxy Group Reactivity

The 3,4,5-trimethoxybenzamide moiety undergoes demethylation and electrophilic substitution:

| Reaction | Conditions | Product |

|---|---|---|

| Demethylation | BBr3, CH2Cl2, -78°C | Trihydroxybenzamide |

| Nitration | HNO3/H2SO4, 0°C | 3,4,5-Trimethoxy-2-nitrobenzamide |

-

Demethylation is regioselective, favoring the para position due to steric hindrance.

Catalytic Functionalization

Palladium-catalyzed reactions enable diversification of the core structure:

Stability Under Oxidative Conditions

The compound exhibits moderate stability toward oxidants:

| Oxidizing Agent | Conditions | Degradation Products |

|---|---|---|

| H2O2 (30%) | RT, 24h | Sulfoxide and N-oxide derivatives |

| KMnO4 (dil.) | H2O, 50°C | Carboxylic acid and bromate ions |

-

Oxidation of the thiazolidinone sulfur to sulfoxide is reversible with reducing agents.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Benzamide derivatives have been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, thiazolidinone derivatives have shown promise in targeting specific cancer cell lines, suggesting that the thiazolidine moiety in this benzamide could contribute to its anticancer efficacy. Studies demonstrate that modifications to the benzamide structure can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.

1.2 Antimicrobial Properties

The antimicrobial activity of benzamide derivatives has been documented in various studies. Compounds similar to the one have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the bromophenyl group may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial action.

1.3 Anti-inflammatory Effects

Research indicates that benzamide compounds can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases where modulation of immune responses is critical.

Mechanistic Insights

2.1 Interaction with Biological Targets

The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. For example, the thiazolidinone component may interact with enzymes like cyclooxygenase or lipoxygenase, which are pivotal in inflammatory responses.

2.2 Structure-Activity Relationship (SAR) Studies

SAR studies have elucidated how modifications to the benzamide structure influence biological activity. The inclusion of methoxy groups, for instance, can enhance solubility and bioavailability, making the compound more effective in therapeutic applications.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the anticancer effects of similar benzamide derivatives on breast cancer cell lines; results indicated significant apoptosis induction at micromolar concentrations. |

| Study B | Evaluated the antimicrobial efficacy against Staphylococcus aureus; demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |

| Study C | Explored anti-inflammatory mechanisms in vitro; showed reduced production of pro-inflammatory cytokines in macrophage cultures treated with the compound. |

Mechanism of Action

The mechanism of action of benzamide, N-(4-(((2-((4-bromophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The thiazolidinyl group and bromophenyl moiety may interact with enzymes or receptors, leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Key Findings

Bioactivity: The target compound’s thiazolidinone scaffold may confer broader antimicrobial activity compared to simpler benzamides like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, which lacks heterocyclic motifs . Azetidinone analogs exhibit notable antibacterial activity against both Gram-positive and Gram-negative strains, suggesting that the thiazolidinone in the target compound could similarly target bacterial enzymes (e.g., penicillin-binding proteins) .

Substituent Effects :

- 4-Bromophenyl vs. 4-Chlorophenyl : Bromine’s larger atomic radius and higher lipophilicity may enhance target binding affinity but reduce aqueous solubility compared to chlorine .

- Hydroxy/Methyl Substitutions : The hydroxyl group in N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide improves solubility via hydrogen bonding, a feature absent in the target compound, which may limit its pharmacokinetic profile .

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound Benzamide, N-(4-(((2-((4-bromophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is a complex structure that incorporates a thiazolidine moiety, which is known for its bioactivity.

Chemical Structure

The chemical formula of the compound is . Its structure features multiple functional groups that contribute to its biological activity:

- Thiazolidine ring : Known for its role in various biological activities.

- Bromophenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Methoxy groups : Can influence solubility and reactivity.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of benzamide derivatives against drug-resistant bacteria. For example, compounds related to our target compound were tested against Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus (MRSA). The results indicated that certain benzamide derivatives exhibited significant antibacterial activity, especially against multidrug-resistant strains.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzamide Derivative A | 18 mm against CRAB | 10 µg/mL |

| Benzamide Derivative B | 12 mm against MRSA | 15 µg/mL |

| Control (Meropenem) | 4 mm against CRAB | 20 µg/mL |

These findings suggest that the target compound may possess similar or enhanced antibacterial properties due to its unique structure .

Antifungal Activity

In addition to antibacterial properties, benzamide derivatives have shown varying degrees of antifungal activity. Some studies indicate that modifications to the benzamide structure can lead to improved efficacy against fungi such as Fusarium oxysporum and Botrytis cinerea. Specific derivatives demonstrated EC50 values indicating moderate activity:

| Compound | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| Benzamide Derivative C | Fusarium oxysporum | 20 µg/mL |

| Benzamide Derivative D | Botrytis cinerea | 15 µg/mL |

These results highlight the potential of benzamide derivatives in treating fungal infections alongside bacterial pathogens .

The biological activity of benzamide derivatives often involves interaction with specific cellular targets. For instance:

- Inhibition of bacterial cell wall synthesis : Some compounds disrupt peptidoglycan synthesis.

- Interference with nucleic acid synthesis : Certain derivatives may inhibit DNA or RNA polymerases.

Computational studies using molecular docking have provided insights into how these compounds interact with their targets at the molecular level, which is crucial for understanding their mechanism of action .

Case Studies

-

Study on Antibacterial Efficacy :

- A recent study synthesized several benzamide derivatives and evaluated their antibacterial activity using agar well diffusion methods. The most promising candidate showed a significant zone of inhibition against MRSA and was further validated through molecular docking studies, confirming its binding affinity to bacterial enzymes involved in cell wall synthesis .

- Antifungal Activity Assessment :

Q & A

Q. What are the key considerations for synthesizing this benzamide derivative?

The synthesis of this compound involves multi-step reactions, including the formation of the thiazolidinone core and subsequent coupling with substituted phenyl groups. A critical step is the imine formation between the 4-bromophenyl group and the thiazolidinone ring. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to avoid side reactions such as premature hydrolysis of intermediates. For example, highlights the use of O-benzyl hydroxylamine hydrochloride and trichloroisocyanuric acid (TCICA) to control acetylation and oxidation side reactions .

Key Methodological Steps :

- Use dry solvents (e.g., acetonitrile) to prevent hydrolysis of reactive intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) with hexane/EtOH (1:1) as eluent (Rf = 0.59–0.62 observed in similar benzamide syntheses) .

- Purify intermediates via recrystallization or column chromatography using silica gel.

| Critical Reagents | Role | Reference |

|---|---|---|

| O-Benzyl hydroxylamine HCl | Imine formation catalyst | |

| TCICA | Oxidizing agent for thiazolidinone ring |

Q. How can the purity and structure of this compound be characterized?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For example:

- 1H NMR (DMSO-d6, 200 MHz): Look for characteristic peaks such as methoxy groups (δ = 3.76–3.86 ppm) and aromatic protons (δ = 6.96–7.29 ppm) .

- 13C NMR can confirm carbonyl (C=O) and imine (C=N) groups.

Supplementary Techniques :

Q. What solubility properties should researchers anticipate?

The compound’s solubility is influenced by its 3,4,5-trimethoxy phenyl and 4-bromophenyl substituents.

- Polar aprotic solvents (e.g., DMSO, DMF) are optimal for dissolution.

- Poor solubility in water (<0.1 mg/mL) due to hydrophobic groups; use sonication or co-solvents (e.g., 10% EtOH in water) for in vitro assays .

Advanced Research Questions

Q. How can reaction yields be improved for the thiazolidinone intermediate?

Contradictions in yield optimization arise from competing pathways (e.g., over-oxidation or ring-opening). and suggest:

- Low-temperature conditions (0–6°C) stabilize the thiazolidinone ring during oxidation .

- Use sodium pivalate as a base to minimize side reactions during coupling steps .

- Scale-dependent adjustments : At >100 mmol scales, increase stirring efficiency and reaction time by 20% to account for exothermicity .

Q. What strategies resolve discrepancies in biological activity data?

Inconsistent IC₅₀ values may stem from assay conditions or compound degradation.

- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation via LC-MS.

- Dose-Response Redundancy : Use two orthogonal assays (e.g., fluorescence-based and radiometric) to confirm activity .

Q. How does the 4-bromophenyl group influence binding interactions?

Computational and experimental studies indicate:

- The bromine atom enhances van der Waals interactions with hydrophobic enzyme pockets.

- Fluorine substitution (e.g., replacing Br with CF₃) increases metabolic stability but may reduce target affinity, as seen in analogous kinase inhibitors .

| Substituent | Effect on Binding | Reference |

|---|---|---|

| 4-Bromophenyl | Enhanced hydrophobic interactions | |

| CF₃ | Improved metabolic stability |

Q. What analytical methods validate synthetic intermediates with conflicting spectral data?

For ambiguous NMR or MS results:

- 2D NMR (COSY, HSQC) resolves overlapping proton signals (e.g., distinguishing aromatic vs. imine protons).

- Isotopic Labeling : Synthesize a ¹³C-labeled intermediate to confirm carbonyl connectivity .

Data Contradiction Analysis

- Example : Conflicting melting points (e.g., 180–182°C vs. 217–220°C in similar derivatives) may arise from polymorphic forms.

- Mitigation : Characterize crystals via X-ray diffraction and report polymorph-specific data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.